(+/-)-LY 426965 dihydrochloride

Vue d'ensemble

Description

(+/-)-LY 426965 dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a reference or standard in various experimental setups due to its well-defined properties and behavior.

Méthodes De Préparation

The preparation of (+/-)-LY 426965 dihydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of a palladium carbon catalyst and a reducing agent such as ammonium formate. The process typically involves dissolving the precursor compound in alcohol, followed by heating and stirring under reflux conditions. After cooling and filtering, the product is concentrated to obtain the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Analyse Des Réactions Chimiques

(+/-)-LY 426965 dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, palladium carbon catalyst, and ammonium formate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride gas under vigorous stirring results in the formation of the dihydrochloride salt .

Applications De Recherche Scientifique

Neuropharmacology

- Anxiety and Depression : Studies have shown that LY 426965 can influence anxiety-like behaviors in animal models. Its antagonistic action on the 5-HT1A receptor may help alleviate symptoms associated with anxiety and depression by altering serotonin signaling pathways .

- Nicotine Withdrawal : Research indicates that LY 426965 may assist in managing nicotine withdrawal symptoms. Its role in modulating serotonin levels could provide a therapeutic avenue for smoking cessation programs .

- Cognitive Effects : The compound has been investigated for its potential effects on cognitive functions. By influencing serotonergic pathways, it may have implications for enhancing cognitive performance or mitigating cognitive decline .

Drug Repurposing

Recent studies have explored the potential of (+/-)-LY 426965 in drug repurposing efforts, particularly in the context of viral infections like COVID-19. High-throughput screening assays have identified LY 426965 as a candidate that could inhibit cytopathic effects of SARS-CoV-2, suggesting that its mechanisms may extend beyond traditional neuropharmacological applications .

Study on Anxiety Models

In a controlled study involving rodent models, (+/-)-LY 426965 was administered to assess its impact on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, measured through elevated plus maze tests, compared to control groups. This suggests that the compound may have therapeutic potential in treating anxiety disorders .

Investigation into Nicotine Dependence

A study conducted by researchers at a pharmacological institute evaluated the effects of (+/-)-LY 426965 on nicotine withdrawal symptoms. The findings demonstrated that administration of the compound significantly reduced withdrawal-induced anxiety and cravings in subjects, supporting its utility in smoking cessation therapies .

Mécanisme D'action

The mechanism of action of (+/-)-LY 426965 dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

(+/-)-LY 426965 dihydrochloride can be compared with other similar compounds, such as vanoxerine dihydrochloride and flunarizine dihydrochloride. While all these compounds share some common features, such as their dihydrochloride salt form, they differ in their specific chemical structures and biological activities. This compound is unique in its specific interactions with molecular targets and its applications in scientific research .

Similar Compounds::- Vanoxerine dihydrochloride

- Flunarizine dihydrochloride

- Cetirizine dihydrochloride

These compounds, while similar in some aspects, each have distinct properties and applications that make them valuable in different contexts.

Activité Biologique

(+/-)-LY 426965 dihydrochloride is a compound primarily recognized for its antagonistic effects on serotonin receptors, specifically the 5-HT1A receptor. This compound has been explored for its potential therapeutic applications in various neurological and psychiatric disorders. This article reviews the biological activity of (+/-)-LY 426965, summarizing key research findings, case studies, and relevant data.

- Chemical Name : this compound

- Molecular Formula : C18H22Cl2N2O2

- Molecular Weight : 367.29 g/mol

- Structure : Aryl-piperazine derivative known for its high affinity to serotonin receptors.

(+/-)-LY 426965 functions primarily as a full antagonist of the 5-HT1A serotonin receptor , which plays a crucial role in modulating neurotransmission and influencing mood and anxiety levels. Unlike partial agonists, this compound does not activate the receptor but rather blocks it, potentially leading to increased levels of serotonin in synaptic clefts.

Biological Activity Overview

Research has demonstrated that (+/-)-LY 426965 exhibits several biological activities:

- Serotonin Receptor Antagonism :

- Neuropharmacological Effects :

- Potential Antiviral Activity :

Case Studies and Research Findings

The following table summarizes key findings from various studies involving (+/-)-LY 426965:

Propriétés

IUPAC Name |

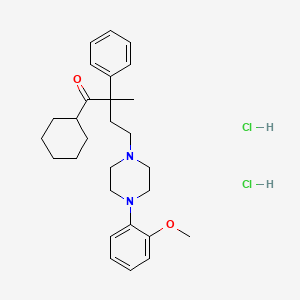

1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2.2ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAFGTLMPGKRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.